molecular formula C8H10ClNO B13968793 1-isopropyl-1H-pyrrole-2-carbonyl chloride

1-isopropyl-1H-pyrrole-2-carbonyl chloride

Cat. No.: B13968793
M. Wt: 171.62 g/mol
InChI Key: XKMZSMHSWZKZEE-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrrole-2-carbonyl chloride is a chemical compound with the molecular formula C8H10ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-pyrrole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-isopropyl-1H-pyrrole-2-carboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-pyrrole-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

    Alcohols: Formed through reduction.

    Carboxylic Acids: Formed through oxidation.

Mechanism of Action

The mechanism of action of 1-isopropyl-1H-pyrrole-2-carbonyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the isopropyl group and the acyl chloride functionality. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

1-propan-2-ylpyrrole-2-carbonyl chloride

InChI

InChI=1S/C8H10ClNO/c1-6(2)10-5-3-4-7(10)8(9)11/h3-6H,1-2H3

InChI Key

XKMZSMHSWZKZEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC=C1C(=O)Cl

Origin of Product

United States

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